Introduction: The Significance of the Functionalized Indole Scaffold
Introduction: The Significance of the Functionalized Indole Scaffold
An In-depth Technical Guide to Methyl 4-chloro-1H-indole-3-carboxylate
The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry and drug discovery. Its unique electronic properties and geometric structure allow it to interact with a wide array of biological targets, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] Methyl 4-chloro-1H-indole-3-carboxylate is a key derivative within this family, offering a synthetically versatile platform for generating molecular diversity. The presence of a chloro-substituent at the 4-position, combined with a carboxylate group at the 3-position, provides strategic handles for chemical modification, making it an invaluable intermediate for researchers aiming to develop novel bioactive compounds.[1] This guide provides a detailed examination of its fundamental properties, synthesis, reactivity, and potential applications, tailored for professionals in chemical research and drug development.
PART 1: Core Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of chemical research. The identity and purity of Methyl 4-chloro-1H-indole-3-carboxylate are unequivocally established through a combination of its physical properties and spectroscopic data.
Physicochemical Properties
The fundamental properties of the title compound are summarized below. This data is critical for handling, storage, and designing reaction conditions.
| Property | Value | Reference |
| IUPAC Name | methyl 4-chloro-1H-indole-3-carboxylate | N/A |
| Molecular Formula | C₁₀H₈ClNO₂ | [4] |
| Molecular Weight | 209.63 g/mol | [5] |
| CAS Number | 2519-62-2 | N/A |
| Appearance | Off-white to pale yellow solid/crystalline powder | [1] |
| Melting Point | 179 - 180 °C | [5] |
| Solubility | Soluble in common organic solvents like DMSO, DMF, Ethyl Acetate; sparingly soluble in water. | N/A |
Spectroscopic Data Interpretation: A Guide to Structural Verification
Spectroscopic analysis provides a fingerprint of the molecule. Below is an expert interpretation of the expected data for confirming the structure of Methyl 4-chloro-1H-indole-3-carboxylate.
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¹H NMR (Proton Nuclear Magnetic Resonance) : In a solvent like DMSO-d₆, the spectrum is expected to show distinct signals.[6] The N-H proton of the indole ring will appear as a broad singlet significantly downfield (>11 ppm). The aromatic region (7.0-8.0 ppm) will display signals corresponding to the three protons on the benzene portion of the indole. The proton at C2 will appear as a singlet or a narrow multiplet. The methyl ester (COOCH₃) protons will present as a sharp singlet around 3.8-3.9 ppm.[2]
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¹³C NMR (Carbon Nuclear Magnetic Resonance) : The ¹³C NMR spectrum should display 10 distinct signals corresponding to the ten carbon atoms in the molecule.[6] Key signals include the carbonyl carbon of the ester (~165 ppm), the carbons of the aromatic ring (110-140 ppm), and the methyl carbon of the ester (~51 ppm).[2][6] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups and quaternary carbons.[6]
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Mass Spectrometry (MS) : Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show the molecular ion peak (M⁺). Due to the presence of chlorine, a characteristic isotopic pattern will be observed, with a prominent peak at m/z 209 and another peak at m/z 211 (the M+2 peak) with an intensity ratio of approximately 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
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Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. Expect to see a sharp absorption band for the N-H stretch around 3300-3400 cm⁻¹. A strong, sharp peak corresponding to the C=O (ester carbonyl) stretch will be visible around 1700-1720 cm⁻¹. The C-Cl bond will exhibit a stretching vibration in the fingerprint region, typically between 600-800 cm⁻¹.
PART 2: Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of Methyl 4-chloro-1H-indole-3-carboxylate is crucial for its application as a synthetic intermediate.
Synthetic Workflow: Fischer-Speier Esterification
A reliable method for synthesizing the title compound is through the Fischer-Speier esterification of the corresponding carboxylic acid.[7] This acid-catalyzed reaction is a cornerstone of organic synthesis.
This protocol outlines a self-validating system for the synthesis, with explanations for each critical step.
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Reaction Setup :
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-1H-indole-3-carboxylic acid (e.g., 5.0 g, 23.8 mmol).[7]
-
In a fume hood, add anhydrous methanol (50 mL). Methanol acts as both the solvent and the reactant. Using it in excess drives the reaction equilibrium towards the product, as per Le Chatelier's Principle.[7]
-
Stir the suspension. Slowly and with caution, add concentrated sulfuric acid (1.0 mL) dropwise. This addition is exothermic and the sulfuric acid acts as the catalyst.[7]
-
-
Reaction Execution :
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C) using a heating mantle.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC), typically for 4-6 hours, until the starting material is consumed.
-
-
Work-up and Purification :
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing 150 mL of ice-cold water. This step quenches the reaction and often causes the ester product to precipitate due to its lower solubility in water.[7]
-
Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8). This step is crucial to remove the acid catalyst.[7]
-
Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 50 mL).[7]
-
Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Final Purification :
-
The crude solid can be further purified by recrystallization from a suitable solvent system, such as methanol/water or ethyl acetate/hexane, to yield pure Methyl 4-chloro-1H-indole-3-carboxylate as a crystalline solid.[7]
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Caption: Fischer-Speier esterification workflow.
Reactivity Profile
The molecule possesses several reactive sites that can be exploited for further chemical transformations.
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N-Alkylation/N-Arylation : The indole nitrogen (N1) is nucleophilic and can be deprotonated with a suitable base (e.g., NaH) and subsequently reacted with various electrophiles like alkyl halides or aryl halides (via Buchwald-Hartwig coupling) to install substituents.[8]
-
Ester Hydrolysis : The methyl ester can be readily hydrolyzed under basic conditions (e.g., NaOH or LiOH in a methanol/water mixture) to yield the parent 4-chloro-1H-indole-3-carboxylic acid. This carboxylic acid is a key intermediate for amide bond formation.
-
Amide Formation : Following hydrolysis, the resulting carboxylic acid can be coupled with a wide range of amines using standard peptide coupling reagents (e.g., EDC, HOBt) to generate a diverse library of amides.[9][10]
-
Electrophilic Aromatic Substitution : While the indole ring is generally electron-rich, the chloro- and carboxylate groups are electron-withdrawing and deactivating. Nevertheless, electrophilic substitution (e.g., nitration, halogenation) can occur, typically directed to the C2, C5, or C7 positions depending on the reaction conditions.[11][12]
-
Cross-Coupling Reactions : The C-Cl bond on the benzene ring can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination), allowing for the introduction of aryl, alkynyl, or amino groups at the C4 position.
Caption: Key reactivity sites and transformations.
PART 3: Applications in Drug Discovery and Medicinal Chemistry
While specific biological activity data for Methyl 4-chloro-1H-indole-3-carboxylate itself is limited in public literature, its true value lies in its role as a versatile building block for compounds with significant therapeutic potential.[13] The indole scaffold is a cornerstone in the development of agents targeting a wide range of diseases.
-
Anticancer Agents : Many indole derivatives exhibit potent anticancer activity. For example, tricyclic indoles derived from 2-indole carboxylic acids have been developed as potent and selective inhibitors of Mcl-1, an anti-apoptotic protein overexpressed in many cancers.[14] The 4-chloro-indole scaffold can be used to synthesize analogs of such inhibitors.
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Antimicrobial Agents : The indole ring is present in many natural and synthetic antimicrobial compounds.[15] Modifications of the indole core, such as those enabled by Methyl 4-chloro-1H-indole-3-carboxylate, allow for the synthesis of novel derivatives that can be screened for activity against pathogenic bacteria and fungi.[3][15]
-
Kinase Inhibitors : The indole scaffold is frequently used in the design of kinase inhibitors for treating cancer and inflammatory diseases.[16] The functional groups on the title compound provide the necessary handles to build more complex molecules that can fit into the ATP-binding pockets of various kinases.
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Antimalarial Agents : Quinoline-4-carboxamides, which can be synthesized from indole precursors, have shown potent antimalarial activity.[9] The structural features of Methyl 4-chloro-1H-indole-3-carboxylate make it a suitable starting point for exploring related chemical space.
The path from a starting intermediate like Methyl 4-chloro-1H-indole-3-carboxylate to a potential drug candidate follows a well-established workflow.
Caption: Generalized workflow for bioactive compound discovery.
Conclusion
Methyl 4-chloro-1H-indole-3-carboxylate is more than just a chemical compound; it is an enabling tool for innovation in the chemical and life sciences. Its well-defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity make it a highly valuable intermediate. For researchers and drug development professionals, this molecule represents a strategic starting point for the synthesis of novel chemical entities with the potential to address unmet medical needs across oncology, infectious diseases, and beyond. Future research focused on systematically exploring the derivatives of this scaffold is likely to uncover new and potent therapeutic agents.[13]
References
- METHYL 1-(4-CHLOROBENZYL)-1H-INDOLE-3-CARBOXYLATE synthesis - chemicalbook. (n.d.).
-
PubChem. (n.d.). Methyl indole-3-carboxylate. Retrieved from [Link]
- Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester.
-
PubChem. (n.d.). 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid. Retrieved from [Link]
- Chem-Impex. (n.d.). Methyl indole-3-carboxylate.
-
MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). Retrieved from [Link]
-
Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1‐methyl‐1H‐indole‐3‐carboxylates. Retrieved from [Link]
-
Scribd. (n.d.). Indole 3 Carboxylate. Retrieved from [Link]
-
YouTube. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]
-
YouTube. (2021, May 4). Spectroscopy worked example combining IR, MS and NMR | Analytical chemistry. Retrieved from [Link]
- Chemdiv. (n.d.). Compound 1-[(4-chlorophenyl)methyl]-1H-indole-3-carboxylic acid.
-
ACS Publications. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). methyl 1-acetyl-1H-indole-4-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Methyl 1-methyl-1H-indole-3-carboxylate. Retrieved from [Link]
-
PubMed. (2019, April 10). Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones. Retrieved from [Link]
- Arkivoc. (n.d.). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters.
-
National Institutes of Health. (n.d.). Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design. Retrieved from [Link]
-
ResearchGate. (2023, January 9). (PDF) N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Retrieved from [Link]
-
YouTube. (2024, May 13). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. Retrieved from [Link]
-
PubMed. (n.d.). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Retrieved from [Link]
-
National Institutes of Health. (2022, April 5). Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloroindole-3-acetic acid. Retrieved from [Link]
-
National Institutes of Health. (2023, April 19). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
-
ACS Publications. (2025, March 31). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, September 5). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid | C13H12ClNO2 | CID 138110008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloroindole-3-acetic acid | C10H8ClNO2 | CID 100413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tetratek.com.tr [tetratek.com.tr]
- 7. benchchem.com [benchchem.com]
- 8. METHYL 1-(4-CHLOROBENZYL)-1H-INDOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pyrrole - Wikipedia [en.wikipedia.org]
- 12. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]




